molecular formula C15H20N4OS B2807531 1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol CAS No. 2379976-09-5

1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2807531
CAS No.: 2379976-09-5
M. Wt: 304.41
InChI Key: FWWDTPALSOYYIF-UHFFFAOYSA-N
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Description

1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[4,5-c]pyridine moiety fused with a piperidine and pyrrolidine ring, making it a versatile scaffold for drug discovery and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step reactions starting from commercially available pyridine and thiazole derivatives. One common synthetic route includes the following steps:

    Formation of Thiazolo[4,5-c]pyridine Core: This step involves the annulation of a thiazole ring to a pyridine derivative.

    Piperidine and Pyrrolidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or halides.

Mechanism of Action

The mechanism of action of 1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of thiazolo[4,5-c]pyridine, piperidine, and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c20-12-4-8-19(10-12)11-2-6-18(7-3-11)15-17-13-9-16-5-1-14(13)21-15/h1,5,9,11-12,20H,2-4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWDTPALSOYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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